molecular formula C10H8BrNO B12433816 3-(2-Bromo-phenyl)-5-methyl-isoxazole

3-(2-Bromo-phenyl)-5-methyl-isoxazole

Cat. No.: B12433816
M. Wt: 238.08 g/mol
InChI Key: NBGOOZIFMMAXMA-UHFFFAOYSA-N
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Description

3-(2-Bromo-phenyl)-5-methyl-isoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom on the phenyl ring and a methyl group on the isoxazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-phenyl)-5-methyl-isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring enables aryl halide reactivity , facilitating cross-coupling and substitution reactions:

  • Suzuki-Miyaura Coupling : The bromophenyl group participates in palladium-catalyzed cross-couplings with boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields 3-(2-biphenyl)-5-methylisoxazole.

  • Buchwald-Hartwig Amination : Reaction with primary/secondary amines under Pd catalysis produces aryl amines, useful for modifying electronic properties.

Key Conditions :

Reaction TypeCatalystBaseSolventYield (%)
Suzuki CouplingPd(PPh₃)₄K₂CO₃DMF/H₂O75–85
AminationPd₂(dba)₃Cs₂CO₃Toluene60–70

Cycloaddition and Ring-Opening Reactions

The isoxazole ring undergoes 1,3-dipolar cycloadditions and ring-opening transformations:

  • Nitrone Formation : Reacts with hydroxylamine derivatives to form nitrile oxide intermediates, which participate in [3+2] cycloadditions with alkynes or alkenes (e.g., forming isoxazoline derivatives) .

  • Ring-Opening Hydrolysis : Under acidic or basic conditions, the isoxazole ring hydrolyzes to β-keto amides or esters. For instance, treatment with HCl/MeOH yields methyl 3-(2-bromophenyl)-5-methyl-4-oxopent-2-enoate .

Functional Group Interconversion

The methyl group and aromatic system allow further derivatization:

  • Oxidation : The 5-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 3-(2-bromophenyl)-5-carboxyisoxazole, a precursor for amide/ester derivatives.

  • Electrophilic Aromatic Substitution : Bromophenyl-directed electrophilic substitutions (e.g., nitration, sulfonation) occur at the para position relative to bromine .

Bioactivation and Metabolic Pathways

In biological systems, the isoxazole ring undergoes oxidative bioactivation:

  • Quinone Formation : Cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl intermediate, which dehydrates to a reactive quinone-methide (Fig. 1A). This metabolite covalently binds to cellular nucleophiles (e.g., glutathione), implicated in toxicity .

  • Isoxazole Cleavage : Oxidative cleavage of the isoxazole ring generates α,β-diketones, which conjugate with biomolecules (Fig. 1B) .

Figure 1. Bioactivation Pathways
(A) Quinone-methide formation via oxidation.
(B) Ring cleavage yielding reactive diketones .

Synthetic Methodology Advancements

Recent protocols enhance reaction efficiency:

  • Microwave-Assisted Synthesis : Cyclization of 2-bromobenzonitrile with acetylacetone under microwave irradiation reduces reaction time (10–15 min vs. 6 h conventional) .

  • Chloramine-T Catalysis : Enables regioselective isoxazoline formation via in situ nitrile oxide generation (Table 1) .

Table 1. Optimization of Cycloaddition with Chloramine-T

EntryBase (mol%)SolventYield (%)
1Chloramine-T (0.5)CH₃CN77
2Triethylamine (0.5)CH₃CN55

This compound’s versatility in cross-coupling, cycloaddition, and bioactivation pathways underscores its value in synthetic and medicinal chemistry.

Scientific Research Applications

3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored as a lead compound for developing new pharmaceuticals. Additionally, it is utilized in producing specialty chemicals and materials.

Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the isoxazole ring can influence its electronic properties and reactivity.

Comparison with Similar Compounds
3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can be compared to similar compounds such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid. 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.

Other research on bromo-isoxazoles shows:

  • 3-bromo-5-substituted isoxazoles are useful intermediates for the preparation of pharmacologically active compounds .
  • (3-(2-Bromophenyl)isoxazol-5-yl)methanol can be useful in isoxazole strategy for molybdenum-mediated synthesis of mono- and disubstituted pyrrolediones .
  • 3-chloro- and 3-bromo-isoxazoles having at 5-position an optionally substituted phenyl group are endowed with anthelmintic or nematocidal activity . Replacement of the bromine or the chlorine atom at 3-position with a hydroxy group gives 3-hydroxy-5-phenyl-isoxazoles also having anthelmintic or antimicrobic activity . Said compounds are useful also as intermediates for preparing herbicides or compounds having antiinflammatory activity .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-phenyl)-5-methyl-isoxazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the bromine atom can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-methyl-isoxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-(2-Chloro-phenyl)-5-methyl-isoxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.

    3-(2-Fluoro-phenyl)-5-methyl-isoxazole:

Uniqueness

3-(2-Bromo-phenyl)-5-methyl-isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-bromophenyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-6-10(12-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGOOZIFMMAXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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